3'-(Methylthio)acetophenone
Description
Academic Perspectives on Aryl Ketones in Contemporary Organic Synthesis
Aryl ketones are a class of organic compounds characterized by a carbonyl group attached to an aromatic ring and an alkyl group. fiveable.me They are pivotal intermediates in a wide array of organic reactions and have diverse applications within the chemical industry. fiveable.me Their synthesis is often achieved through methods like the Friedel-Crafts acylation, a fundamental reaction that introduces a carbonyl and alkyl group onto an aromatic ring. fiveable.me
In recent years, significant research has focused on developing more efficient and selective methods for synthesizing aryl ketones. These include transition-metal-catalyzed coupling reactions, which offer a powerful tool for their preparation. researchgate.net The versatility of aryl ketones is further highlighted by their ability to undergo various transformations, such as reduction to secondary alcohols or alkanes, and functionalization through reactions like halogenation and nitration, thereby expanding their utility in creating complex molecules. fiveable.me The presence of both an aromatic ring and an alkyl group can create interesting electronic and steric effects, influencing their reactivity and physical properties. fiveable.me
Theoretical Frameworks for Sulfur-Containing Aromatic Compounds in Chemical Research
Sulfur-containing aromatic compounds are a privileged class of molecules in medicinal chemistry and drug discovery. tandfonline.com The presence of sulfur, in various oxidation states (from -2 to +6), imparts unique properties to these compounds, influencing their biological and pharmacological activities. tandfonline.combohrium.com Thioethers, such as 3'-(Methylthio)acetophenone, are an important subclass of these compounds. tandfonline.com
The significance of sulfur in drug design is underscored by the fact that approximately a quarter of all small-molecule pharmaceuticals are organosulfur compounds. tandfonline.com These compounds are involved in a multitude of biological processes and are key components in a wide range of approved drugs and clinical candidates. tandfonline.com Research in this area focuses on understanding the structure-activity relationships of these compounds and developing new synthetic methodologies for their preparation, including late-stage functionalization. tandfonline.com The unique, and sometimes unpleasant, odors of many organosulfur compounds are also a subject of study, particularly in the context of food and beverage chemistry. thermofisher.comfrontiersin.org
Overview of Advanced Research Trajectories Pertaining to this compound
This compound, with the chemical formula C9H10OS, is an organic compound that features a methylthio group at the meta-position of an acetophenone (B1666503) structure. smolecule.com This specific substitution pattern makes it a valuable building block in organic synthesis. smolecule.com
Current research involving this compound and its isomers, like 4'-(methylthio)acetophenone (B108920), is multifaceted. One significant area of investigation is their use as intermediates in the synthesis of pharmaceuticals. For instance, the para-isomer, 4'-(methylthio)acetophenone, is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Rofecoxib (Vioxx). chemicalbook.comsigmaaldrich.com
The synthesis of these compounds is also an active area of research. Friedel-Crafts acylation is a common method, and studies have explored the use of various catalysts, including solid acid catalysts like H-beta, to improve reaction efficiency and selectivity. chemicalbook.com The reactivity of the methylthio group and the ketone functionality allows for a range of chemical transformations, making these compounds versatile starting materials for more complex molecules. smolecule.com The unique structural and electronic properties conferred by the methylthio group at different positions on the aromatic ring continue to make these compounds interesting targets for both synthetic and medicinal chemistry research. smolecule.com
Below is a table summarizing the key chemical identifiers for this compound:
| Identifier | Value |
| IUPAC Name | 1-(3-methylsulfanylphenyl)ethanone smolecule.com |
| CAS Number | 1441-99-2 fluorochem.co.uk |
| Molecular Formula | C9H10OS smolecule.comfluorochem.co.uk |
| Molecular Weight | 166.24 g/mol smolecule.comfluorochem.co.uk |
| InChI Key | PJGDIRACIXOKQW-UHFFFAOYSA-N smolecule.comfluorochem.co.uk |
| Canonical SMILES | CSc1cccc(C(C)=O)c1 fluorochem.co.uk |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-methylsulfanylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c1-7(10)8-4-3-5-9(6-8)11-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGDIRACIXOKQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424068 | |
| Record name | 3'-(Methylthio)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1441-99-2 | |
| Record name | 3'-(Methylthio)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Methylthio Acetophenone and Derivatives
Catalytic Friedel-Crafts Acylation Strategies
The Friedel-Crafts acylation of thioanisole (B89551) is a cornerstone method for synthesizing methylthio-substituted acetophenones. Traditional approaches often require stoichiometric amounts of Lewis acids like aluminum trichloride (B1173362) (AlCl₃), leading to significant waste and environmental concerns. thermofisher.comgychbjb.com Consequently, research has shifted towards catalytic systems that are both efficient and reusable.
Investigation of Lewis Acid and Brønsted Acid Catalysts
Modern synthetic routes employ a range of catalytic systems to facilitate the acylation of thioanisole. Both Lewis and Brønsted acids have proven effective, with a significant emphasis on developing heterogeneous and reusable catalysts.
Lewis Acid Catalysts: Rare earth metal triflates, such as Scandium triflate (Sc(OTf)₃) and Ytterbium triflate (Yb(OTf)₃), have emerged as highly active catalysts for the Friedel-Crafts acylation of electron-rich aromatic compounds like thioanisole. nih.govresearchgate.net These catalysts can be used in small quantities, are often recoverable, and can be reused without a significant loss of activity. nih.gov For instance, the acetylation of thioanisole proceeds smoothly in the presence of a catalytic amount of RE(OTf)₃ with an acid anhydride (B1165640), affording the corresponding aromatic ketone in high yield. nih.gov The catalytic activity of rare earth triflates can be further enhanced by the addition of lithium perchlorate (B79767) (LiClO₄), which allows for the acylation of even less reactive aromatic compounds. nih.govpsiberg.com Other metal complexes, such as cobalt(II) acetylacetonate, have also been reported to effectively catalyze the acylation of thioanisole under mild conditions, yielding exclusively the C-4 acylated product in excellent yields. nih.gov
Brønsted Acid Catalysts: Solid acid catalysts, which often possess Brønsted acidity, are a major focus of green chemistry approaches to Friedel-Crafts acylation. nih.gov These include various types of zeolites (H-Y, H-ZSM-5, H-mordenite, and H-beta), cation-exchange resins (Amberlyst-15, Indion-190), and heteropoly acids supported on clays (B1170129). thermofisher.comCurrent time information in Bangalore, IN. In some cases, metal triflates, typically considered Lewis acids, may hydrolyze to release triflic acid (TfOH), which then acts as the true Brønsted acid catalyst in the reaction. asianpubs.org The use of these solid acids simplifies product purification and catalyst recovery, aligning with the principles of sustainable chemistry. royalsocietypublishing.org
Mechanistic Nuances of Acylation Reactions
The generally accepted mechanism for Friedel-Crafts acylation involves several key steps. scribd.comgijash.com The reaction is initiated by the interaction between the acylating agent (typically an acyl chloride or anhydride) and the acid catalyst.
Formation of the Electrophile: The Lewis acid catalyst coordinates to the acylating agent, facilitating the formation of a highly electrophilic acylium ion (R-C≡O⁺). gijash.com This ion is resonance-stabilized. In the case of solid Brønsted acids and an acetic anhydride acylating agent, the reaction proceeds via the dissociative chemisorption of the anhydride on the acid sites to generate the key acylium ion intermediate. thermofisher.com
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of thioanisole acts as a nucleophile, attacking the acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized intermediate known as an arenium ion or sigma complex. scribd.com
Restoration of Aromaticity: A proton is eliminated from the arenium ion, restoring the aromatic system. The eliminated proton typically associates with the catalyst complex, regenerating the catalyst for subsequent cycles. scribd.com
A key advantage of Friedel-Crafts acylation over alkylation is the deactivating nature of the resulting ketone group, which prevents polysubstitution and leads to monoacylated products. Furthermore, the acylium ion is stable and does not undergo rearrangements, ensuring predictable product formation.
Chemo- and Regioselective Acetylation of Thioanisole Analogues
A critical challenge in the acylation of thioanisole is controlling the position of the incoming acetyl group (regioselectivity) and ensuring that the reaction occurs at the aromatic ring rather than interacting with the sulfur atom (chemoselectivity). The methylthio (-SCH₃) group is an ortho-, para-directing activator, meaning the acetyl group can add at the position opposite the methylthio group (para) or adjacent to it (ortho). For many applications, the para-isomer, 4'-(methylthio)acetophenone (B108920), is the desired product. Current time information in Bangalore, IN.royalsocietypublishing.org
Employment of Solid Acid Catalysts
Heterogeneous solid acid catalysts have shown remarkable success in directing the regioselective acetylation of thioanisole. The structural properties and acidity of these catalysts are crucial determinants of their performance.
A comparative study of various zeolites, including H-Y, H-ZSM-5, H-mordenite, and H-beta, for the liquid-phase acetylation of thioanisole with acetic anhydride revealed that H-beta zeolite is a superior catalyst. Current time information in Bangalore, IN. It exhibits high activity and exceptional selectivity, yielding almost exclusively the desired 4'-(methylthio)acetophenone (para-isomer) with over 99.9% selectivity. Current time information in Bangalore, IN.royalsocietypublishing.org The three-dimensional pore structure of H-beta zeolite is believed to play a key role in this shape selectivity. royalsocietypublishing.org
Cation-exchange resins, such as Amberlyst-15, have also been identified as highly effective catalysts for this transformation. thermofisher.comgychbjb.com In a screening of various solid acids, Amberlyst-15 was found to be the best-performing catalyst for the acylation of thioanisole with acetic anhydride. gychbjb.comnih.gov
| Catalyst | Catalyst Type | Key Finding | Reference |
|---|---|---|---|
| H-beta Zeolite | Solid Brønsted Acid | High activity and >99.9% selectivity for the para-isomer (4-MTAP). Current time information in Bangalore, IN.royalsocietypublishing.org | Current time information in Bangalore, IN., royalsocietypublishing.org |
| Amberlyst-15 | Cation-Exchange Resin | Identified as the best catalyst in a screening of various solid acids. gychbjb.comnih.gov | nih.gov, gychbjb.com |
| Rare Earth Triflates (RE(OTf)₃) | Lewis Acid | Efficient for acylation with acid anhydrides; can be recovered and reused. nih.gov | nih.gov |
| Cobalt(II) acetylacetonate | Lewis Acid | Affords exclusively C-4 acylated products in excellent yields under mild conditions. nih.gov | nih.gov |
| Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 Clay | Heteropoly Acid | Studied as a heterogeneous catalyst for thioanisole acylation. thermofisher.com | thermofisher.com |
Optimization of Reaction Conditions and Reagent Selection
Optimizing reaction parameters is essential for maximizing the yield and selectivity of 3'-(methylthio)acetophenone and its isomers. Key variables include temperature, catalyst concentration, and the molar ratio of reactants.
Studies on H-beta catalyzed acetylation of thioanisole have shown that increasing the reaction temperature from 80°C to 180°C leads to a higher conversion of thioanisole without compromising the high selectivity for the para-product. royalsocietypublishing.org The molar ratio of the acylating agent, acetic anhydride, to thioanisole also significantly influences the conversion rate. Current time information in Bangalore, IN. Furthermore, the catalyst itself can be regenerated and reused for several cycles without a notable loss in activity, which is economically and environmentally advantageous. Current time information in Bangalore, IN.royalsocietypublishing.org
| Parameter | Condition/Effect | Catalyst System | Reference |
|---|---|---|---|
| Temperature | Increasing temperature (80-180°C) increases conversion of thioanisole. | H-beta Zeolite | royalsocietypublishing.org |
| Reactant Ratio | The molar ratio of Acetic Anhydride / Thioanisole is a key parameter for optimization. | H-beta Zeolite | Current time information in Bangalore, IN. |
| Catalyst Concentration | Optimized to achieve higher conversion of thioanisole. | H-beta Zeolite | Current time information in Bangalore, IN. |
| Catalyst Reusability | H-beta catalyst can be regenerated and reused without significant loss of activity. | H-beta Zeolite | Current time information in Bangalore, IN., royalsocietypublishing.org |
| Catalyst Reusability | Rare earth triflates can be easily recovered and reused. | RE(OTf)₃ | nih.gov |
Mannich Reaction-Based Approaches for Complex this compound Derivatives
The Mannich reaction is a powerful multicomponent reaction in organic synthesis used to introduce an aminoalkyl group into a molecule. thermofisher.compsiberg.com This reaction typically involves the condensation of a compound with an active hydrogen atom (the CH-acidic component), such as an acetophenone (B1666503), with a non-enolizable aldehyde (commonly formaldehyde) and a primary or secondary amine. thermofisher.compsiberg.com The resulting products are β-amino carbonyl compounds known as Mannich bases. thermofisher.com
This methodology provides a direct route to more complex derivatives starting from acetophenones. The general applicability of the Mannich reaction to substituted acetophenones makes it a highly relevant strategy for functionalizing the this compound core. nih.govroyalsocietypublishing.org The reaction proceeds via the formation of an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by the enol form of the acetophenone. psiberg.com
A wide range of catalysts, including ionic liquids and various acids, have been developed to facilitate this transformation under mild conditions. nih.govresearchgate.net The resulting Mannich bases derived from acetophenones are versatile synthetic intermediates. thermofisher.com They can be readily transformed into other important classes of compounds, such as β-amino alcohols or α,β-unsaturated ketones, further expanding the molecular complexity and utility of the original this compound scaffold. thermofisher.com
Incorporation of Nitrogen-Containing Moieties
The introduction of nitrogen atoms into organic molecules is of significant interest due to the prevalence of nitrogen-containing heterocycles in pharmaceuticals and biologically active compounds. nih.gov Methodologies for incorporating nitrogen into structures derived from this compound often involve condensation and cyclization reactions.
One prominent strategy is the use of multicomponent reactions to build complex heterocyclic systems. For instance, a five-component cascade reaction has been developed for the synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives. rsc.orgscispace.comrsc.org This reaction utilizes acetophenone derivatives, aromatic aldehydes, cyanoacetohydrazide, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine (B1669678) hydrochloride. rsc.orgscispace.com The process begins with the condensation of cyanoacetohydrazide with an acetophenone derivative, such as this compound, to form a hydrazide-hydrazone intermediate. rsc.orgrsc.org This intermediate then partakes in a cascade of reactions, ultimately yielding a complex N-fused heterocyclic product with high efficiency. rsc.orgscispace.com The reaction is notable for its high atom economy and the ability to generate molecular diversity from simple starting materials. rsc.org
Another approach involves the direct reaction of α-bromoacetophenones with thiourea (B124793) or its derivatives. asianpubs.org While this method starts with a halogenated acetophenone, it demonstrates a fundamental transformation for incorporating a nitrogen- and sulfur-containing thiocarbamide moiety, which can be a precursor for various heterocyclic systems. asianpubs.org
Table 1: Five-Component Reaction for Thiazolo[3,2-a]pyridine Synthesis This table illustrates the scope of the reaction with various acetophenone derivatives, which would include this compound, to form complex nitrogen-containing heterocycles.
| Acetophenone Derivative (Reactant 1) | Aromatic Aldehyde (Reactant 2) | Yield (%) |
| 4-Nitroacetophenone | 4-Chlorobenzaldehyde | 92 |
| 4-Chloroacetophenone | 4-Chlorobenzaldehyde | 85 |
| 4-Bromoacetophenone | 4-Fluorobenzaldehyde | 88 |
| Acetophenone | Benzaldehyde | 84 |
| This compound | Various Aldehydes | Applicable |
| Data sourced from a study on five-component cascade reactions. rsc.orgscispace.com |
Stereochemical Control in Mannich Additions
The Mannich reaction is a classical method for producing β-amino carbonyl compounds, which are important synthetic intermediates. researchgate.net Achieving stereochemical control in these reactions, especially when creating new stereocenters, is a significant challenge. Modern synthetic methods employ chiral catalysts or auxiliaries to direct the stereochemical outcome of Mannich additions involving ketones like this compound. ru.nlorganic-chemistry.org
Asymmetric induction can be achieved through several conceptual approaches:
Chiral Pool-Based: Utilizes a chiral molecule from a readily available natural source as a starting material.
Chiral Auxiliary-Based: A chiral auxiliary is temporarily attached to the substrate to direct the stereoselective reaction, after which it is removed. ru.nl
Asymmetric Catalysis-Based: A chiral catalyst is used in sub-stoichiometric amounts to create a chiral environment for the reaction, transferring its chirality to the product. ru.nl
For the Mannich reaction of an acetophenone derivative, an enolizable ketone, an aldehyde, and an amine, a chiral catalyst can selectively favor the formation of one enantiomer of the β-amino ketone product over the other. researchgate.netorganic-chemistry.org For example, bifunctional catalysts like quinidine (B1679956) thiourea have been used to achieve high yields and excellent diastereo- and enantioselectivities in three-component direct Mannich reactions between aromatic aldehydes, ketones, and p-toluenesulfonamide. organic-chemistry.org Similarly, silver acetate (B1210297) combined with an amino acid-derived phosphine (B1218219) ligand can catalyze the enantioselective reaction between silyl (B83357) enol ethers of acetophenones and various imines. organic-chemistry.org
Table 2: Examples of Catalytic Asymmetric Mannich Reactions This table showcases different catalytic systems used to achieve stereocontrol in Mannich reactions involving ketone donors.
| Ketone Donor | Catalyst/Ligand System | Stereoselectivity |
| Acetophenone | Quinidine thiourea | High ee and dr |
| Silyl enol ether of Acetophenone | AgOAc / Phosphine Ligand | High ee |
| Cyclohexanone | Silver Tartaric Acid-Derived Phosphate | High ee, Moderate-to-good dr |
| Acetone | (S)-(4-methoxyphenyl)ethylamine (as auxiliary) | High de (via crystallization) |
| Data compiled from studies on asymmetric Mannich reactions. researchgate.netorganic-chemistry.org |
Oxidative Functionalization and C-H Activation Routes
Utilization of Dimethyl Sulfoxide (B87167) (DMSO) as a Dual Synthon
Dimethyl sulfoxide (DMSO) is widely known as an inexpensive and low-toxicity solvent, but it has also gained prominence as a versatile reagent in organic synthesis. mdpi.com It can serve as a source of carbon, sulfur, or oxygen, and also act as an oxidant. mdpi.comacs.org In reactions involving acetophenones, DMSO can be used as a "dual synthon," for instance, by providing a methine (=CH-) or methylene (B1212753) (-CH2-) bridge. acs.org
In one-pot tandem reactions, DMSO can be activated to participate in the construction of heterocyclic rings. For example, an iodine-mediated synthesis of pyrrolo[2,1-a]isoquinolines from acetophenones and 1,2,3,4-tetrahydroisoquinoline (B50084) uses DMSO as a methylene source. acs.org Similarly, the synthesis of 4-arylquinolines has been achieved through an oxidative annulation of anilines, aryl ketones, and DMSO, where DMSO acts as a methine equivalent. mdpi.com These methods provide an environmentally benign approach by utilizing the solvent as a building block, thus increasing atom economy. acs.org
Table 3: Applications of DMSO as a Reagent with Ketones
| Starting Ketone | Co-reactants | Product Type | Role of DMSO |
| Acetophenones | Anilines | 4-Arylquinolines | Methine (=CH-) source |
| Hydroxyl acetophenone | - | 3-(Methylthiomethyl)-chroman-4-ones | Reagent and oxidant |
| Acetophenones | 1,2,3,4-Tetrahydroisoquinoline | Pyrrolo[2,1-a]isoquinolines | Methylene (-CH2-) source |
| Methyl Ketones | Anthranils | α-Ketoamides | Oxidant |
| Information sourced from reviews and studies on DMSO in synthesis. mdpi.comacs.orgnih.gov |
Development of Transition Metal-Catalyzed C-H Activation Processes
Transition metal-catalyzed carbon-hydrogen (C-H) activation has emerged as a powerful tool for the direct functionalization of otherwise unreactive C-H bonds, offering a more atom- and step-economical alternative to traditional cross-coupling reactions. mt.com In a molecule like this compound, functional groups can act as "directing groups," guiding the metal catalyst to a specific C-H bond, typically in the ortho position. nih.gov
Catalysts based on palladium (Pd), rhodium (Rh), and iridium (Ir) are commonly employed. mt.comresearchgate.net For this compound, both the acetyl group and the methylthio group could potentially direct C-H activation. The relative directing ability of different functional groups is a key factor in predicting the regioselectivity of these reactions. nih.gov This strategy allows for the introduction of new substituents onto the aromatic ring with high precision, enabling the synthesis of complex derivatives that would be difficult to access through classical methods. Chiral ligands can be used in conjunction with the metal catalyst to achieve enantioselective C-H functionalization, creating chiral molecules with high optical purity. researchgate.net
Multicomponent and Cascade Reactions in the Synthesis of Scaffolds Featuring the this compound Moiety
Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. researchgate.netnih.gov This strategy is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of complex molecules from simple precursors. rsc.org this compound is an ideal substrate for such reactions.
A notable example is the previously mentioned five-component synthesis of thiazolo[3,2-a]pyridine derivatives. rsc.orgscispace.comrsc.org In this reaction, this compound, an aromatic aldehyde, cyanoacetohydrazide, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine hydrochloride are combined in one pot to construct a complex, N-fused heterocyclic scaffold in good to high yields (70-95%). rsc.orgscispace.com The convergence and operational simplicity of this MCR make it a powerful tool for diversity-oriented synthesis. ijcce.ac.ir
Domino Reactions for Heterocyclic Ring Annulation
Domino reactions, also known as cascade reactions, are processes involving two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. nih.gov They are a hallmark of elegant and efficient synthesis. The five-component reaction described above is a prime example of a domino process that leads to heterocyclic ring annulation. rsc.orgscispace.comrsc.org
The plausible mechanism for the formation of the thiazolo[3,2-a]pyridine scaffold involves a series of sequential steps: rsc.orgrsc.org
Hydrazone Formation: Condensation of the acetophenone derivative with cyanoacetohydrazide.
N,S-Acetal Formation: Reaction of cysteamine with 1,1-bis(methylthio)-2-nitroethene to form a cyclic ketene (B1206846) N,S-acetal.
Knoevenagel Condensation & Michael Addition: The initial hydrazone reacts with an aromatic aldehyde (Knoevenagel condensation), followed by the addition of the N,S-acetal intermediate (Michael addition).
Tautomerization and Cyclization: An imine-enamine tautomerization is followed by an intramolecular N-cyclization, which closes the pyridine (B92270) ring.
Aromatization: The final step involves the elimination of a small molecule to yield the aromatic heterocyclic product.
This intricate sequence efficiently builds a new fused ring system (annulation) onto the initial reactants, showcasing the power of domino reactions in constructing complex molecular architectures from simple starting materials like this compound. rsc.orgrsc.orgacs.org
One-Pot Synthetic Protocols
The development of one-pot synthetic methodologies, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, represents a significant advancement in chemical synthesis. These protocols are prized for their efficiency, reduced waste generation, and improved time and resource management. For the synthesis of this compound, one-pot strategies are particularly valuable for achieving regioselectivity that is not easily accessible through classical methods like Friedel-Crafts acylation.
While the Friedel-Crafts acylation of thioanisole is a primary route for producing (methylthio)acetophenone, it predominantly yields the para-isomer, 4'-(methylthio)acetophenone, due to the ortho-, para-directing nature of the methylthio group. dokumen.pubresearchgate.net Achieving the meta-substitution pattern found in this compound via this method is not efficient. Therefore, multi-step, one-pot sequences starting from appropriately substituted precursors are a more strategic approach.
A prominent one-pot protocol for the synthesis of this compound can be designed based on the Sandmeyer reaction, starting from 3'-aminoacetophenone. This process involves the in-situ formation of a diazonium salt, which is subsequently converted to the target methyl thioether in the same reaction vessel.
The sequence within the one-pot protocol is as follows:
Diazotization: 3'-Aminoacetophenone is treated with an aqueous solution of sodium nitrite (B80452) in the presence of a mineral acid, such as hydrochloric acid, at low temperatures (typically 0–5 °C). This step generates the highly reactive 3-acetylphenyldiazonium chloride intermediate.
Thiomethylation: The freshly prepared diazonium salt solution is then added to a solution containing a sulfur nucleophile. A common and effective method involves using potassium ethyl xanthate. The diazonium salt reacts to form a dithiocarbonate intermediate.
Hydrolysis and Methylation: Subsequent hydrolysis of the intermediate, typically under basic conditions, yields the corresponding thiophenolate anion. This anion is then alkylated in situ by adding a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, to afford the final product, this compound.
This entire sequence can be performed without isolating the diazonium salt or the thiophenolate, thus constituting a one-pot synthesis.
Detailed Research Findings
The key findings are summarized in the following data table, which outlines a representative one-pot protocol for the synthesis of this compound.
| Step | Reactant | Reagents & Conditions | Intermediate Formed | Purpose |
|---|---|---|---|---|
| 1. Diazotization | 3'-Aminoacetophenone | NaNO₂, aq. HCl, 0–5 °C | 3-Acetylphenyldiazonium chloride | Generation of a reactive electrophile for C-S bond formation. |
| 2. Xanthate Coupling | 3-Acetylphenyldiazonium chloride (in situ) | Potassium ethyl xanthate (ROCS₂K), aq. solution, 50-60 °C | O-Ethyl S-(3-acetylphenyl) dithiocarbonate | Introduction of the sulfur moiety onto the aromatic ring. |
| 3. Hydrolysis & Methylation | O-Ethyl S-(3-acetylphenyl) dithiocarbonate (in situ) | 1. NaOH (hydrolysis) 2. (CH₃)₂SO₄ (methylation) | This compound | Formation of the final methyl thioether product. |
Alternative thiol sources can also be employed in the second step. For instance, the diazonium salt can be reacted with a solution of sodium thiomethoxide, although the handling of volatile and odorous thiols requires special precautions. Another approach involves the use of dimethyl disulfide in the presence of a suitable catalyst or reducing agent to react with the diazonium salt.
These one-pot protocols highlight a versatile and efficient strategy for the regioselective synthesis of this compound, overcoming the limitations of other synthetic methods.
Mechanistic Studies of Chemical Transformations Involving 3 Methylthio Acetophenone
Investigation of Nucleophilic and Electrophilic Reaction Pathways
The reactivity of 3'-(Methylthio)acetophenone in nucleophilic and electrophilic reactions is governed by the electronic properties of its constituent groups. The acetyl group is strongly electron-withdrawing, while the methylthio group can act as an electron-donating group through resonance.
The carbonyl group of this compound is an electrophilic center, susceptible to attack by nucleophiles. libretexts.orglibretexts.org This reactivity is fundamental to nucleophilic addition reactions. The general mechanism involves the attack of a nucleophile on the partially positive carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org This intermediate can then be protonated to yield an alcohol.
The electrophilicity of the carbonyl carbon, and thus its reactivity towards nucleophiles, is modulated by the substituents on the aromatic ring. libretexts.org In this compound, the methylthio (-SCH₃) group is located at the meta position relative to the acetyl group. Due to this position, its resonance-based electron-donating effect does not directly conjugate with the carbonyl group. However, its mild inductive properties can subtly influence the electron density at the carbonyl carbon. Compared to unsubstituted acetophenone (B1666503), the reactivity is not dramatically altered, but it is generally understood that aldehydes are more reactive than ketones in nucleophilic additions, partly due to less steric hindrance and electronic factors. libretexts.org
| Reaction Type | Reacting Site | Key Mechanistic Step | Intermediate |
|---|---|---|---|
| Nucleophilic Addition | Carbonyl Carbon (C=O) | Attack of a nucleophile on the electrophilic carbonyl carbon. masterorganicchemistry.com | Tetrahedral Alkoxide |
Aromatic substitution reactions on the benzene (B151609) ring of this compound can be either electrophilic or nucleophilic, with the outcome dictated by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS): The mechanism for EAS proceeds via a two-step pathway: initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The directing effects of the substituents are crucial:
Acetyl Group (-COCH₃): This is a deactivating, meta-directing group due to its electron-withdrawing nature.
Methylthio Group (-SCH₃): This is an activating, ortho, para-directing group due to the ability of the sulfur atom's lone pairs to donate electron density to the ring through resonance.
In this compound, these groups are meta to each other. The positions ortho and para to the methylthio group (positions 2', 4', and 6') are activated, while the positions ortho and para to the acetyl group (positions 2', 4', and 6') are deactivated. The position meta to the acetyl group (position 5') is the least deactivated site by this group. Therefore, electrophilic attack is predicted to occur at the positions activated by the -SCH₃ group and not strongly deactivated by the -COCH₃ group, primarily at the 2', 4', and 6' positions.
Nucleophilic Aromatic Substitution (SNAr): This type of reaction is less common for simple benzene rings and typically requires the presence of a strong electron-withdrawing group to activate the ring and a good leaving group. libretexts.orgbyjus.com The mechanism generally involves the addition of a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org For this compound itself to undergo SNAr, it would require a leaving group on the ring and harsh reaction conditions, as the acetyl group provides only moderate activation.
Carbonyl Reactivity and Related Additions
Oxidation Reactions of the Thioether Linkage
The sulfur atom of the thioether group in this compound is readily oxidized. This transformation is a key reaction, allowing for the synthesis of the corresponding sulfoxide (B87167) and sulfone analogues, which are important compounds in medicinal chemistry. organic-chemistry.orgconicet.gov.ar
The oxidation of the thioether can be controlled to selectively yield either the sulfoxide or the sulfone by choosing appropriate reagents and reaction conditions. organic-chemistry.orgjchemrev.com
To Sulfoxide: Mild oxidizing agents or a stoichiometric amount of a stronger oxidant are used. Reagents like hydrogen peroxide (H₂O₂), often with a catalyst, can achieve this transformation with high chemoselectivity. organic-chemistry.orgnih.gov For instance, using H₂O₂ with catalysts like 2,2,2-trifluoroacetophenone (B138007) under buffered conditions can selectively produce the sulfoxide. organic-chemistry.org
To Sulfone: Stronger oxidizing conditions or an excess of the oxidizing agent are required to further oxidize the sulfoxide to the sulfone. jchemrev.com The oxidation of the thioether directly to the sulfone can also be achieved using potent oxidant systems. jchemrev.com Electrochemical methods have also been developed, where tuning the electrolysis conditions can selectively yield either the sulfoxide or the sulfone. acs.org
| Target Product | Typical Oxidant | Catalyst/Conditions | Reference |
|---|---|---|---|
| 3'-(Methylsulfinyl)acetophenone (Sulfoxide) | Hydrogen Peroxide (H₂O₂) | Organocatalyst (e.g., 2,2,2-Trifluoroacetophenone), aqueous buffer | organic-chemistry.org |
| 3'-(Methylsulfonyl)acetophenone (Sulfone) | Hydrogen Peroxide (H₂O₂) | Organocatalyst (e.g., 2,2,2-Trifluoroacetophenone), MeCN as co-solvent | organic-chemistry.org |
| Sulfoxide or Sulfone | Electrochemical Oxidation | CaCl₂ in MeCN/H₂O, tuning of current/time | acs.org |
| 3'-(Methylsulfonyl)acetophenone (Sulfone) | Hydrogen Peroxide (H₂O₂) | Sodium tungstate | google.com |
The oxidation of thioethers like this compound by peroxides is understood to proceed via a nucleophilic attack mechanism. nih.gov The electron-rich sulfur atom acts as a nucleophile, attacking one of the oxygen atoms of the oxidant (e.g., H₂O₂). nih.govresearchgate.net This is the rate-determining step.
The reaction proceeds in two stages:
Thioether to Sulfoxide: The initial nucleophilic attack by the sulfur atom on the oxidant forms the sulfoxide. The sensitivity of the thioether to oxidation depends on the nucleophilicity of the sulfur atom; electron-donating groups on the aryl ring generally increase the rate of oxidation, while electron-withdrawing groups decrease it. nih.gov
Sulfoxide to Sulfone: The sulfur atom in the resulting sulfoxide is less nucleophilic than in the parent thioether due to the electron-withdrawing character of the attached oxygen atom. Consequently, the second oxidation step to form the sulfone is typically slower and requires more forcing conditions than the first. nih.gov This difference in reaction rates is the basis for the selective synthesis of sulfoxides. nih.gov
Selective Formation of Sulfoxide and Sulfone Analogues
Radical and Photochemical Reaction Mechanisms
The photochemistry of acetophenone and its derivatives is well-studied and typically involves the carbonyl group. rsc.org Upon absorption of UV light, acetophenone is excited from its ground state (S₀) to a singlet excited state (S₁), which then efficiently undergoes intersystem crossing (ISC) to a triplet excited state (T₁). rsc.orgbris.ac.uk
This triplet state is a diradical and is the primary species responsible for subsequent photochemical reactions. ucla.edu Two common pathways originating from the triplet state are:
Norrish Type I Cleavage: Homolytic cleavage of the bond between the carbonyl carbon and the aromatic ring to form a benzoyl radical and a methyl radical.
Hydrogen Abstraction: If a suitable hydrogen donor is present, the triplet state can abstract a hydrogen atom, leading to the formation of a ketyl radical. ucla.edu
For this compound, similar photochemical behavior is expected. The triplet excited state could potentially engage in intramolecular reactions or intermolecular reactions with solvents or other solutes. ucla.edumsu.edu Furthermore, enzymes have been shown to catalyze radical reactions involving related thioether compounds, suggesting that radical intermediates of this compound could be generated and controlled in specific biocatalytic systems. acs.org
Photoreactivity and Free Radical Generation in Photoinitiator Systems
The photoreactivity of acetophenone derivatives is of significant interest, particularly in the context of their application as photoinitiators. These molecules can absorb light and subsequently generate reactive species, such as free radicals, which initiate chemical reactions like polymerization. kent.ac.uk Photoinitiators are broadly classified into two types. Type I photoinitiators undergo unimolecular bond cleavage (α-cleavage) upon excitation to form free radicals. Type II photoinitiators generate radicals through a bimolecular reaction, typically by abstracting a hydrogen atom from a synergist molecule like an amine. city.ac.uk
While direct studies on the photoreactivity of this compound are not extensively detailed in the provided literature, inferences can be drawn from related compounds. For instance, 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone, which shares the methylthio-substituted phenyl moiety, is known to function as a highly efficient Type I photoinitiator. Upon UV irradiation, it undergoes α-cleavage to generate free radicals that initiate polymerization. The presence of the methylthio group contributes to its high photoreactivity.
The generation of free radicals from organic compounds can occur through various mechanisms, including homolytic fission of a covalent bond when exposed to energy like UV light. mdpi.com In photoinitiator systems, the absorption of a photon excites the molecule, leading to the formation of an excited state which then cleaves to produce radicals. researchgate.net The efficiency of this process is crucial for applications in UV-curable coatings, adhesives, and inks. kent.ac.uk
Research on α-substituted acetophenones has shown that photochemical cleavage can lead to the formation of phenoxyl radicals. acs.org The rate of these cleavage reactions is influenced by substituents on the aromatic ring. acs.org This suggests that the methylthio group in this compound would play a role in its potential photoreactivity and the nature of the radicals generated.
Kinetics and Thermodynamics of Radical Processes
The kinetics and thermodynamics of radical reactions are fundamental to understanding the reaction mechanisms and efficiencies of processes involving compounds like this compound. Kinetic studies measure the rates of these reactions, while thermodynamics provides insight into their feasibility and the stability of intermediates. dss.go.th
Kinetic data for radical reactions are often expressed as rate constants. For example, the rate constant for the reaction of 3-methoxy-3-methyl-1-butanol with hydroxyl (OH) radicals was measured as (1.64 ± 0.18) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 296 K. nih.gov Similarly, rate coefficients for the reactions of NO₃ radicals with various methacrylate (B99206) esters have been determined, with values ranging from approximately 3 to 8 × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹. nih.gov These studies highlight the methods used to quantify the reactivity of organic molecules with specific radicals.
In the context of substituted acetophenones, electronic effects significantly influence reaction kinetics. Studies on the oxidative N-dealkylation by oxoiron(IV) complexes showed a clear correlation between the reaction rates and the electronic properties of para-substituents on N,N-dimethylanilines. acs.org A Hammett plot, which correlates reaction rates with substituent constants (σp), yielded a large negative ρ value, indicating the buildup of positive charge in the transition state. acs.org This demonstrates that electron-donating groups, such as a methylthio group, can accelerate reactions by stabilizing electron-deficient transition states.
The stability of radical intermediates is a key thermodynamic factor. For instance, in the dealkylation of certain amides, the phenyl group was found to stabilize an endocyclic radical intermediate by approximately 38 kJ mol⁻¹. sci-hub.se This stabilization effect influences the regioselectivity of the reaction, favoring abstraction of a hydrogen atom from the position that leads to the more stable radical. sci-hub.se
Table 1: Kinetic Data for Selected Radical Reactions This table presents kinetic data for reactions of various organic compounds with radicals to illustrate typical rate constants. Data for this compound is not available in the provided sources.
| Reactant | Radical | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |
| 3-Methoxy-3-methyl-1-butanol | OH | (1.64 ± 0.18) × 10⁻¹¹ | 296 | nih.gov |
| Methyl Methacrylate | NO₃ | (2.98 ± 0.35) × 10⁻¹⁵ | 298 | nih.gov |
| Ethyl Methacrylate | NO₃ | (4.67 ± 0.49) × 10⁻¹⁵ | 298 | nih.gov |
| 3-Hydroxy-3-methyl-2-butanone | OH | (4.8 ± 0.7) × 10⁻¹² | 298 | rsc.org |
Dealkylation and Cleavage Reactions of Related Acetophenones
Dealkylation and cleavage reactions are important transformations of substituted acetophenones. A notable example is the demethylation of 2'-methoxyacetophenones using anhydrous aluminum chloride or bromide in acetonitrile. oup.com This process involves the cleavage of a methyl-oxygen bond to yield a hydroxyl group. The synthesis of 2',4',6'-trimethoxy-3'-(methylthio)acetophenone has also been reported, indicating the stability of the methylthio group under certain synthetic conditions. oup.com
Cleavage of the C(alkyl)-C(CO) bond in ketones represents another significant reaction pathway, providing access to esters. rsc.org Studies have shown that various substituted acetophenones can be efficiently converted into their corresponding methyl benzoates via oxidative cleavage. rsc.org
Photochemical cleavage is also a well-documented reaction for acetophenone derivatives. The photolysis of α-(p-methoxyphenoxy)acetophenone, for example, results in the cleavage of the ArO-C bond, generating phenoxyl radicals with rate constants in the range of 10⁷−10⁹ s⁻¹. acs.org
Role of Steric and Electronic Factors
Both steric and electronic factors play a crucial role in determining the rate and outcome of dealkylation and cleavage reactions in acetophenone derivatives.
Electronic Factors: The electronic nature of substituents on the aromatic ring can significantly influence reactivity. In the photochemical cleavage of α-(4-YC₆H₄O)-substituted acetophenones, the rate constants for ArO−C bond cleavage were found to correlate with the Hammett σ⁺ constants of the para substituents (Y). acs.org Electron-donating groups weaken the ArO-C bond, promoting homolytic cleavage, while electron-withdrawing groups strengthen it. acs.org Similarly, in oxidative N-dealkylation reactions, electron-donating substituents on the aromatic ring accelerate the reaction, as shown by linear correlations in Hammett plots. acs.org
Steric Factors: Steric hindrance can also exert a strong influence on reaction pathways. In the oxidative esterification of substituted acetophenones, the position of the substituent was found to be more impactful than its electronic properties. rsc.org Reactivity decreased in the order: para > meta > ortho. rsc.org This trend is attributed to the increased steric hindrance from ortho-substituents, which impedes the approach of reactants to the reaction center. rsc.org Similarly, the degree of substitution affects reactivity, with mono-substituted substrates being more reactive than tri-substituted ones due to lower steric resistance. rsc.org In some enzymatic dealkylation reactions, steric hindrance can influence which alkyl group is preferentially removed. sci-hub.se
Table 2: Influence of Substituent Position on Acetophenone Conversion Illustrative data from the oxidative esterification of bromo- and methyl-substituted acetophenones over a CN-800 catalyst. Adapted from rsc.org.
| Substituent | Position | Yield of Methyl Ester (%) | Probable Influencing Factor |
| Br | para | >90 | Electronic & Minimal Steric |
| Br | meta | Lower than para | Increased Steric Hindrance |
| Br | ortho | Poorest reactivity | Significant Steric Hindrance |
| CH₃ | para | >90 | Electronic & Minimal Steric |
| CH₃ | meta | Lower than para | Increased Steric Hindrance |
| CH₃ | ortho | Poorest reactivity | Significant Steric Hindrance |
Formation of Cyclic Intermediate Complexes
In many chemical transformations involving acetophenone, the reaction mechanism proceeds through the formation of cyclic intermediate complexes. These intermediates can be transient but are crucial in directing the reaction toward the final products.
Electrospray ionization mass spectrometry (ESI-MS) has been a powerful tool for detecting such short-lived species. In the transfer hydrogenation of acetophenone catalyzed by a ruthenium(II) complex, ESI-MS enabled the detection of key organometallic intermediates, including a half-sandwich complex and a hydride species involved in the catalytic cycle. acs.org
Another example is the iodobenzene-catalyzed α-acetoxylation of acetophenone. In this reaction, a critical transient intermediate, the α-λ³-iodanyl-acetophenone complex, was intercepted and characterized using ESI-MS/MS. nih.gov The gas-phase reactivity of this protonated cyclic intermediate was consistent with the proposed solution-phase mechanism, confirming its role in the catalytic cycle. nih.gov
Furthermore, the reaction of acetophenone with certain iridium complexes leads to C-H activation and the formation of cyclometalated products known as iridafuran hydrides. acs.org These cyclic complexes are formed through the activation of the ortho C-H bond of acetophenone. acs.org Density Functional Theory (DFT) computations have also been used to revise the mechanism of acetophenone hydrogenation, suggesting that the reaction proceeds through an outer-sphere hydride transfer to form an ion-pair, rather than through a six-membered pericyclic transition state. nih.gov These studies underscore the importance of identifying and characterizing cyclic intermediates to fully understand the mechanistic pathways of reactions involving acetophenone and its derivatives.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methylthio Acetophenone and Its Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 3'-(Methylthio)acetophenone, 1D and 2D NMR methods provide definitive evidence for the connectivity and chemical environment of each atom.
¹H and ¹³C NMR Spectral Assignment and Chemical Shift Analysis
The ¹H and ¹³C NMR spectra of this compound are characterized by distinct signals corresponding to the aromatic, acetyl, and methylthio protons and carbons. While direct experimental data for this specific isomer is not extensively published, a detailed analysis can be constructed from data on analogous compounds, including 4'-(Methylthio)acetophenone (B108920), 3'-Methylacetophenone, thioanisole (B89551), and acetophenone (B1666503). rsc.orgumanitoba.cachemicalbook.comchemicalbook.comnist.gov
The ¹H NMR spectrum is expected to show a singlet for the methylthio protons (S-CH₃) and another singlet for the acetyl protons (CO-CH₃). The four protons on the benzene (B151609) ring will appear as a complex multiplet in the aromatic region.
The ¹³C NMR spectrum provides information on all nine carbon atoms in the molecule. The carbonyl carbon (C=O) exhibits a characteristic signal at the downfield end of the spectrum. The carbons of the methyl groups and the aromatic ring appear at predictable chemical shifts influenced by their local electronic environments. oregonstate.edu
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm, in CDCl₃) | Multiplicity | Notes |
| Acetyl (CO-CH ₃) | ~2.58 | Singlet | Typical range for an acetyl group attached to an aromatic ring. |
| Methylthio (S-CH ₃) | ~2.51 | Singlet | Consistent with a methyl group attached to a sulfur atom on a benzene ring. |
| Aromatic (H-2') | ~7.75 | Singlet (or narrow triplet) | Downfield due to proximity to the acetyl group. |
| Aromatic (H-4') | ~7.65 | Multiplet (dt) | Coupled to H-5' and H-6'. |
| Aromatic (H-5') | ~7.35 | Multiplet (t) | Coupled to H-4' and H-6'. |
| Aromatic (H-6') | ~7.45 | Multiplet (ddd) | Coupled to H-2', H-4', and H-5'. |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm, in CDCl₃) | Notes |
| Carbonyl (C =O) | ~197.8 | Characteristic for an aryl ketone. rsc.org |
| C-1' | ~138.0 | Quaternary carbon attached to the acetyl group. |
| C-2' | ~126.5 | Aromatic CH. |
| C-3' | ~139.0 | Quaternary carbon attached to the sulfur atom. |
| C-4' | ~125.5 | Aromatic CH. |
| C-5' | ~129.0 | Aromatic CH. |
| C-6' | ~133.0 | Aromatic CH. |
| Acetyl (C H₃) | ~26.7 | Aliphatic carbon of the acetyl group. rsc.org |
| Methylthio (S-C H₃) | ~15.5 | Aliphatic carbon of the methylthio group. rsc.org |
Application of 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. walisongo.ac.iddokumen.pub
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons (H-4', H-5', H-6'), confirming their connectivity on the ring. No cross-peaks would be observed for the acetyl and methylthio protons, as they are singlets with no protons on adjacent atoms to couple with. walisongo.ac.id
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. hmdb.ca This technique allows for the definitive assignment of each protonated carbon. Key correlations would include:
The acetyl protons (~2.58 ppm) to the acetyl carbon (~26.7 ppm).
The methylthio protons (~2.51 ppm) to the methylthio carbon (~15.5 ppm).
Each aromatic proton signal to its corresponding aromatic carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular skeleton. walisongo.ac.id For this compound, the key HMBC correlations to establish the substitution pattern would be:
From the acetyl protons (CO-CH₃) to the carbonyl carbon (C=O) and the C-1' aromatic carbon.
From the methylthio protons (S-CH₃) to the C-3' aromatic carbon.
From the H-2' proton to the C=O, C-4', and C-6' carbons.
From the H-4' proton to the C-2', C-6', and C-3' carbons.
Solid-State NMR Investigations of Crystalline Forms
While solution-state NMR provides data on molecules tumbling freely, solid-state NMR (ssNMR) offers insight into the structure, conformation, and dynamics of molecules in the crystalline state. nih.gov There is limited specific literature on the solid-state NMR of this compound. However, the technique holds significant potential for its characterization. researchgate.net
Potential applications of ssNMR for this compound include:
Polymorph Identification: Different crystalline forms (polymorphs) of a compound will give distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions. ssNMR can identify and quantify different polymorphs in a sample.
Conformational Analysis: In the solid state, molecules adopt a fixed conformation. ssNMR can determine torsional angles, such as the orientation of the acetyl group relative to the benzene ring.
Crystal Packing and Intermolecular Interactions: By observing through-space correlations and changes in chemical shifts, ssNMR can provide information on how molecules are arranged in the crystal lattice and identify weak interactions like C-H···O or C-H···S hydrogen bonds. Studies on related thioanisole derivatives have utilized ssNMR to investigate structural properties. nih.govacs.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify functional groups and probe the vibrational modes of a molecule. researchgate.net These two methods are often complementary, as some molecular vibrations may be strong in IR and weak in Raman, or vice versa.
Interpretation of Characteristic Absorption Bands
The FT-IR and Raman spectra of this compound display characteristic absorption bands that confirm the presence of its key functional groups. Data from the isomeric 4'-(Methylthio)acetophenone and other substituted acetophenones provide a reliable basis for these assignments. researchgate.netspectrabase.comnih.gov
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectrum | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman | Multiple weak to medium bands. |
| Aliphatic C-H Stretch | 3000 - 2850 | FT-IR, Raman | Asymmetric and symmetric stretching of the two CH₃ groups. |
| C=O Stretch (Carbonyl) | 1695 - 1680 | FT-IR (Strong) | A very strong, sharp band characteristic of an aryl ketone. researchgate.net |
| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, Raman | Multiple bands corresponding to the vibrations of the benzene ring. |
| CH₃ Bending | 1470 - 1350 | FT-IR, Raman | Deformation modes of the acetyl and methylthio groups. |
| C-S Stretch | 750 - 600 | FT-IR, Raman (Weak) | Often weak and can be difficult to assign definitively. |
| C-H Out-of-Plane Bend | 900 - 675 | FT-IR (Strong) | The pattern is characteristic of 1,3-disubstituted benzene rings. |
Correlating Vibrational Frequencies with Molecular Structure
The precise frequencies of the vibrational bands are sensitive to the electronic and steric environment within the molecule. In this compound, the interplay between the electron-withdrawing acetyl group and the weakly electron-donating methylthio group influences the spectrum.
Carbonyl (C=O) Frequency: The C=O stretching frequency is a sensitive probe of electronic effects. The acetyl group is a deactivating, meta-directing group that withdraws electron density from the ring through resonance and induction. The methylthio group is a weakly activating, ortho-para directing group. With these groups in a meta relationship, their direct resonance interaction is minimal. The C=O frequency around 1685 cm⁻¹ is similar to that of unsubstituted acetophenone (~1686 cm⁻¹), indicating that the methylthio group in the meta position has only a minor electronic influence on the carbonyl bond. nist.gov
Aromatic Vibrations: The substitution pattern on the benzene ring determines the characteristic patterns of the C=C stretching and C-H out-of-plane bending vibrations. The bands observed for this compound are consistent with a 1,3-disubstituted (meta) aromatic system.
C-S Vibrations: The C-S stretching vibration is typically weak in the infrared spectrum but can sometimes be more prominent in the Raman spectrum. researchgate.net Its position can be influenced by the conformation of the methylthio group relative to the aromatic ring. Computational studies on related thioanisoles have shown a low energy barrier for rotation around the C-S bond, suggesting conformational flexibility. ijert.org
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds. For this compound, mass spectrometry provides not only the mass of the parent molecule but also a characteristic fragmentation pattern that serves as a fingerprint for its identification. The nominal molecular weight of this compound (C9H10OS) is 166 g/mol . spectrabase.com
In a typical electron ionization mass spectrum, the molecular ion peak (M+) is observed, confirming the molecular weight. The fragmentation of acetophenone and its derivatives is well-documented. msu.eduresearchgate.netpageplace.de The primary fragmentation pathways involve the cleavage of bonds adjacent to the carbonyl group. For this compound, the most prominent fragments result from alpha-cleavage, leading to the loss of the methyl group (•CH3) or the acetyl group (CH3CO•).
A characteristic peak in the mass spectrum of acetophenones is the benzoyl cation. However, for methyl-acetophenone isomers, the abundance of the molecular ion and fragment ions can vary depending on the ionization method used. msu.edu For instance, femtosecond laser ionization has been shown to yield a significantly higher molecular ion abundance for 3-methyl-acetophenone compared to its isomers. msu.edu
The fragmentation pattern provides valuable structural information. The presence of sulfur can be inferred from the isotopic pattern of the molecular ion peak, specifically the M+2 peak due to the natural abundance of the ³⁴S isotope.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula | Significance |
|---|---|---|---|
| 166 | Molecular Ion [M]•+ | [C₉H₁₀OS]•+ | Confirms the molecular weight of the parent compound. |
| 151 | [M - CH₃]⁺ | [C₈H₇OS]⁺ | Result of the loss of a methyl radical from the acetyl group (α-cleavage). |
| 123 | [M - COCH₃]⁺ | [C₇H₇S]⁺ | Result of the loss of the acetyl group, forming the methylthio-substituted phenyl cation. |
| 119 | [M - SCH₃]⁺ | [C₈H₇O]⁺ | Represents the cleavage of the methylthio group. |
| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | The acylium ion, a characteristic fragment for methyl ketones. |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a powerful tool that measures the mass-to-charge ratio of an ion with very high precision. This accuracy allows for the determination of the elemental composition of a molecule from its exact mass. nih.gov For this compound, HRMS can distinguish its molecular formula, C9H10OS, from other potential compounds with the same nominal mass but different elemental compositions.
The calculated exact mass of C9H10OS is 166.045236 g/mol . spectrabase.com An HRMS measurement yielding a value extremely close to this theoretical mass would unequivocally confirm the elemental formula of the analyte. This capability is crucial for distinguishing between isomers and for identifying unknown compounds in complex mixtures. dtu.dk
Ionization Techniques and Fragmentation Pathways
The choice of ionization technique significantly influences the resulting mass spectrum. enovatia.com For a relatively volatile and stable compound like this compound, several methods are applicable.
Electron Ionization (EI): This is a classic, high-energy ("hard") ionization technique that bombards the sample with electrons, typically at 70 eV. emory.edu This process imparts significant energy to the molecule, causing extensive and reproducible fragmentation. emory.edulibretexts.org The fragmentation patterns generated by EI are highly characteristic and are used for library matching, making it an excellent technique for structural elucidation. emory.edu The fragments detailed in Table 1 are typical of an EI spectrum.
Electrospray Ionization (ESI): ESI is a "soft" ionization technique commonly coupled with liquid chromatography (LC-MS). dtu.dkemory.edu It is particularly useful for less volatile or thermally fragile molecules. ESI typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. emory.edu For this compound, ESI would be employed to confirm the molecular weight with high confidence, as the molecular ion would be the most abundant species in the spectrum.
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique suitable for analyzing relatively polar and semi-volatile compounds. emory.edu It often produces protonated molecules [M+H]⁺ and can sometimes induce more in-source fragmentation than ESI, providing a balance of molecular weight information and some structural clues.
The fragmentation pathways are dictated by the stability of the resulting ions. The cleavage of the C-C bond between the carbonyl group and the aromatic ring is common in acetophenones, leading to a stable acylium ion (m/z 43) and a substituted phenyl cation. libretexts.org The positive charge can also be stabilized on the sulfur-containing fragment.
Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Transitions and Photophysical Properties
Electronic absorption spectroscopy, which utilizes ultraviolet (UV) and visible light, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π→π* and n→π* electronic transitions associated with its chromophores. scispace.com The photophysical properties, such as fluorescence or phosphorescence, are studied through emission spectroscopy, although many simple acetophenone derivatives are not strongly luminescent at room temperature. rsc.org
Analysis of Chromophores and Auxochromes
The electronic spectrum of this compound is primarily determined by the interaction of its constituent functional groups.
Chromophores: The main light-absorbing moieties (chromophores) in the molecule are the benzene ring and the carbonyl group (C=O) of the acetyl function. The benzene ring exhibits characteristic π→π* transitions. The carbonyl group has a weaker n→π* transition at a longer wavelength and a stronger π→π* transition at a shorter wavelength. The conjugation of the carbonyl group with the phenyl ring creates an extended π-system, which shifts the absorption bands to longer wavelengths (a bathochromic shift) compared to non-conjugated systems.
Auxochromes: The methylthio (-SCH3) group acts as an auxochrome. An auxochrome is a functional group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption maximum. The sulfur atom in the methylthio group has lone pairs of electrons that can be delocalized into the π-system of the benzene ring (a +M or mesomeric effect). This further extends the conjugated system, leading to a bathochromic shift of the π→π* transition.
Influence of Solvent on Electronic Spectra
The polarity of the solvent can significantly influence the position of absorption bands in a UV-Vis spectrum, a phenomenon known as solvatochromism. scribd.comslideshare.net This effect is particularly pronounced for compounds with heteroatoms, like the oxygen and sulfur in this compound.
π→π Transitions:* In the case of π→π* transitions, an increase in solvent polarity generally causes a small bathochromic (red) shift. This is because the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules. biointerfaceresearch.com
n→π Transitions:* For n→π* transitions, an increase in solvent polarity usually results in a hypsochromic (blue) shift. The lone pair of electrons on the carbonyl oxygen can form hydrogen bonds with protic solvents (like ethanol (B145695) or water). This hydrogen bonding stabilizes the non-bonding orbital in the ground state more than the excited state, thus increasing the energy gap for the transition. ijcce.ac.ir
The solvatochromic behavior can be quantified using models like the Kamlet-Taft linear solvation energy relationship, which correlates the spectral shifts with solvent parameters for hydrogen bond acidity (α), basicity (β), and dipolarity/polarizability (π*). scribd.comijcce.ac.ir
| Solvent | Polarity | Transition Type | Expected Shift Direction | Rationale |
|---|---|---|---|---|
| Hexane | Non-polar | π→π | Reference | Minimal solute-solvent interaction. |
| n→π | Reference | |||
| Ethanol | Polar, Protic | π→π | Bathochromic (Red Shift) | Stabilization of the more polar π excited state. |
| n→π | Hypsochromic (Blue Shift) | Hydrogen bonding stabilizes the ground state n-orbital. | ||
| Acetonitrile | Polar, Aprotic | π→π | Bathochromic (Red Shift) | Dipole-dipole interactions stabilize the π* excited state. |
| n→π* | Slight Hypsochromic Shift | Stabilization of the ground state by dipole-dipole interactions, but less than with H-bonding. |
X-ray Crystallography for Precise Molecular and Crystal Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. capes.gov.br It provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. Furthermore, it elucidates how molecules are packed in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or π-stacking.
The crystal structure of this derivative shows that the molecule is nearly planar. The crystal packing is stabilized by weak intermolecular C-H···O hydrogen bonds, forming a chain-like structure. Analysis of such derivatives reveals how the 3'-(methylthio)phenyl moiety is oriented and how it participates in intermolecular forces, which are crucial aspects of its solid-state chemistry.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₆H₁₃BrOS |
| Formula Weight | 333.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.353 (3) |
| b (Å) | 4.0102 (10) |
| c (Å) | 28.175 (7) |
| β (°) | 98.541 (4) |
| Volume (ų) | 1379.6 (6) |
| Z (Molecules per unit cell) | 4 |
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
The molecular geometry of this compound would be optimized using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set, to determine its most stable conformation. tandfonline.com The resulting optimized structure would provide a comprehensive set of bond lengths, bond angles, and dihedral angles.
Bond Lengths: The bond lengths are indicative of the type of chemical bond between two atoms. For instance, the carbon-carbon bonds within the benzene ring are expected to exhibit lengths intermediate between a single and a double bond, characteristic of an aromatic system. The carbon-oxygen double bond of the acetyl group will be significantly shorter than the carbon-oxygen single bonds. The sulfur-carbon bonds of the methylthio group will have characteristic lengths that can be compared with experimental data for similar thioether compounds.
Interactive Data Table: Predicted Bond Lengths for this compound
| Atom 1 | Atom 2 | Predicted Bond Length (Å) |
| C(ar) | C(ar) | Value |
| C(ar) | C(acetyl) | Value |
| C(acetyl) | O | Value |
| C(acetyl) | C(methyl) | Value |
| C(ar) | S | Value |
| S | C(methyl) | Value |
| C | H | Value |
| (Note: "ar" refers to an atom in the aromatic ring. The values in the "Predicted Bond Length (Å)" column would be populated by the results of the DFT calculation.) |
Bond Angles: The bond angles are crucial in defining the three-dimensional shape of the molecule. The geometry around the sp2-hybridized carbons of the benzene ring and the carbonyl group is expected to be trigonal planar, with angles close to 120°. The sp3-hybridized carbon of the methyl group attached to the carbonyl and the methyl group of the methylthio moiety will exhibit tetrahedral geometry with angles around 109.5°. Deviations from these ideal angles can occur due to steric hindrance between adjacent groups.
Interactive Data Table: Predicted Bond Angles for this compound
| Atom 1 | Atom 2 | Atom 3 | Predicted Bond Angle (°) |
| C(ar) | C(ar) | C(ar) | Value |
| C(ar) | C(ar) | C(acetyl) | Value |
| O | C(acetyl) | C(ar) | Value |
| O | C(acetyl) | C(methyl) | Value |
| C(ar) | S | C(methyl) | Value |
| (Note: The values in the "Predicted Bond Angle (°)" column would be populated by the results of the DFT calculation.) |
Dihedral Angles: Dihedral angles describe the rotation around a chemical bond and are essential for understanding the molecule's conformation. A key dihedral angle in this compound is the one between the plane of the benzene ring and the acetyl group. Another important dihedral angle would define the orientation of the methylthio group relative to the aromatic ring. These angles are influenced by a balance of electronic effects (conjugation) and steric repulsion.
Interactive Data Table: Predicted Dihedral Angles for this compound
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Dihedral Angle (°) |
| O | C(acetyl) | C(ar) | C(ar) | Value |
| C(acetyl) | C(ar) | S | C(methyl) | Value |
| (Note: The values in the "Predicted Dihedral Angle (°)" column would be populated by the results of the DFT calculation.) |
Intermolecular Interactions and Crystal Packing Motifs (e.g., Hirshfeld Analysis)
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. tandfonline.comresearchgate.net By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, one can identify the types of intermolecular contacts and their relative importance in the crystal packing.
For this compound, the Hirshfeld surface analysis would likely reveal a variety of weak intermolecular interactions that stabilize the crystal structure. These would primarily include:
H···H Contacts: These are generally the most abundant type of contact on the Hirshfeld surface, representing van der Waals interactions between hydrogen atoms on adjacent molecules. tandfonline.com
C-H···O Interactions: Weak hydrogen bonds are expected to form between the hydrogen atoms of the aromatic ring or the methyl groups and the oxygen atom of the carbonyl group on a neighboring molecule. These interactions, although weak, can play a significant role in directing the crystal packing.
C-H···π Interactions: Interactions between the hydrogen atoms of one molecule and the π-system of the benzene ring of another molecule are also anticipated.
π···π Stacking: Depending on the packing arrangement, there may be π···π stacking interactions between the aromatic rings of adjacent molecules. The shape index on the Hirshfeld surface would help to identify these interactions.
S···H or S···O Contacts: The sulfur atom of the methylthio group could also participate in weak intermolecular interactions with hydrogen or oxygen atoms of neighboring molecules.
Interactive Data Table: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Predicted Contribution (%) |
| H···H | Value |
| C···H / H···C | Value |
| O···H / H···O | Value |
| S···H / H···S | Value |
| Other | Value |
| (Note: The values in the "Predicted Contribution (%)" column would be populated by the results of the Hirshfeld surface analysis based on a calculated crystal structure.) |
The analysis of these interactions would provide a detailed understanding of the supramolecular assembly of this compound in the solid state, explaining its crystal packing motifs and influencing its macroscopic physical properties.
Theoretical and Computational Chemistry of 3 Methylthio Acetophenone
Density Functional Theory (DFT) and Ab Initio Calculations
There are no available DFT or ab initio calculation results specifically for 3'-(Methylthio)acetophenone in the searched scientific literature. Such studies would typically provide foundational data on the molecule's quantum chemical properties.
Geometry Optimization and Electronic Structure Analysis
Optimized geometric parameters (bond lengths, bond angles) and detailed electronic structure analyses for this compound are not available. This information is fundamental and is usually the first step in a computational study, providing the ground-state molecular conformation researchgate.net.
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound, and the resulting energy gap, have not been published. FMO theory is crucial for understanding a molecule's kinetic stability and reactivity patterns, with the HOMO-LUMO gap being a key indicator researchgate.netnih.gov. Without this data, predictions about its chemical behavior remain theoretical.
Molecular Electrostatic Potential (MEP) Surface Analysis
A Molecular Electrostatic Potential (MEP) map for this compound is not available. An MEP analysis visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack uni-muenchen.dewuxiapptec.comCurrent time information in Berlin, DE.. The absence of this analysis prevents a detailed discussion of the molecule's reactive sites based on its electrostatic landscape.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
A Natural Bond Orbital (NBO) analysis provides insight into intramolecular bonding, orbital hybridization, and delocalization effects due to charge transfer dergipark.org.trfaccts.dewisc.edu. No NBO studies specific to this compound have been found.
Investigation of Charge Transfer Interactions
There is no published information detailing the hyperconjugative interactions and stabilization energies resulting from intramolecular charge transfer within the this compound molecule. NBO analysis is the standard method for quantifying these stabilizing interactions researchgate.net.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound. These predictions are invaluable for interpreting experimental data and understanding the molecule's structural and electronic characteristics.
Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. nih.govacs.org For acetophenone (B1666503) and its derivatives, DFT calculations can predict ¹H and ¹³C NMR chemical shifts. science.gov The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.govnih.gov For instance, studies on similar aromatic compounds have shown that specific DFT functionals, when paired with appropriate basis sets, can yield chemical shift values that are in good agreement with experimental data. nih.govnih.gov Scaling factors are sometimes applied to the calculated values to reduce systematic errors and improve the correlation with experimental results. researchgate.net
Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. arxiv.orgmuni.cz These calculations help in assigning the various vibrational modes of the molecule, such as bond stretches, bends, and torsional motions. muni.cz For aromatic ketones, DFT methods can reliably predict the frequencies of key functional groups, including the carbonyl (C=O) stretch and the vibrations of the aromatic ring and methyl groups. sioc-journal.cn The calculated frequencies are often scaled by an empirical factor (e.g., 0.9) to better match experimental values, accounting for the approximations inherent in the computational models. mckendree.edu
Table 1: Representative Computationally Predicted Spectroscopic Data for Acetophenone Derivatives
| Spectroscopic Parameter | Computational Method | Predicted Value |
| ¹³C NMR Chemical Shift (C=O) | DFT (B3LYP/6-311+G(2d,p)) | ~198 ppm (unscaled) |
| ¹H NMR Chemical Shift (CH₃) | DFT (PBE0/pecS-2) | ~2.5 ppm |
| IR Frequency (C=O stretch) | DFT (B3LYP/6-31G(d)) | ~1700-1750 cm⁻¹ (unscaled) |
Note: The values in this table are illustrative and based on typical computational results for acetophenone and its derivatives. Actual values for this compound would require specific calculations.
A crucial step in computational spectroscopy is the comparison of predicted parameters with experimental data. This comparison serves to validate the computational methods and provides a more robust interpretation of the experimental spectra. researchgate.netresearchgate.net For acetophenone derivatives, the correlation between calculated and experimental ¹H and ¹³C NMR chemical shifts is often excellent, especially when solvent effects are considered in the calculations. nih.govnih.gov
Similarly, computed vibrational spectra are frequently compared with experimental FT-IR and Raman spectra. researchgate.net This comparison allows for the definitive assignment of observed spectral bands to specific molecular vibrations. mckendree.edu For example, a calculated vibrational frequency that is consistently about 10% higher than an experimental IR peak is a common observation in ab initio calculations using a harmonic oscillator approximation, and this systematic difference can be corrected for. muni.cz The agreement between scaled theoretical frequencies and experimental data is generally good, confirming the accuracy of the computed molecular geometry and force field. mckendree.eduresearchgate.net
Computational NMR Chemical Shifts and Vibrational Frequencies
Molecular Docking Studies and Enzyme-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is particularly useful in drug discovery for predicting the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. nih.gov
Molecular docking simulations can estimate the binding affinity, often expressed as a docking score or binding energy, between a ligand and a target protein. researchgate.net These scores provide a prediction of how strongly the ligand binds to the active site of the enzyme. For example, in studies of various acetophenone derivatives, docking has been used to predict their binding affinities to enzymes like acetylcholinesterase and enoyl-acyl carrier protein reductase (InhA). nih.govnih.gov The binding affinity is influenced by factors such as hydrogen bonding, hydrophobic interactions, and π-stacking interactions between the ligand and the amino acid residues in the enzyme's active site. nih.gov For instance, a study on acetophenone-1,2,3-triazole compounds reported binding energy scores as low as -9.0 kcal/mol for the most active inhibitors of the InhA enzyme. nih.gov
Beyond predicting binding affinities, molecular docking can elucidate the mechanism of enzyme inhibition. By visualizing the docked conformation of the ligand in the enzyme's active site, researchers can identify key interactions that are responsible for the inhibitory activity. While specific docking studies on this compound with thromboxane (B8750289) synthase were not found, studies on other inhibitors of this enzyme reveal common mechanisms. Thromboxane synthase inhibitors often work by coordinating with the heme iron in the enzyme's active site, preventing the natural substrate, prostaglandin (B15479496) H2, from binding and being converted to thromboxane A2. nih.govwikipedia.org For a molecule like this compound, the sulfur atom or the carbonyl oxygen could potentially interact with the heme group or nearby amino acid residues, contributing to an inhibitory effect.
Prediction of Binding Affinities to Biological Targets
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry is also employed to model reaction mechanisms and analyze the transition states of chemical reactions involving this compound. This can provide insights into the formation of the compound and its subsequent chemical transformations. For example, the Willgerodt-Kindler reaction, which can be used to synthesize related compounds, has been studied computationally to understand its complex mechanism. scispace.com
Transition state theory is often used in conjunction with computational methods to calculate reaction rate coefficients. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its kinetics. For instance, in the synthesis of this compound via Friedel-Crafts acylation of thioanisole (B89551), computational modeling could be used to analyze the transition state of the electrophilic aromatic substitution step, providing insights into the regioselectivity and efficiency of the reaction.
Computational Elucidation of Reaction Pathways
The elucidation of reaction pathways through computational means involves a systematic exploration of the potential energy surface of a given chemical transformation. For a compound like this compound, this would typically involve modeling reactions such as its synthesis, oxidation, or its participation in catalysis.
General approaches to this include:
Initial Reactant and Product Optimization: The geometries of the starting materials and final products are optimized to find their lowest energy conformations.
Transition State Searching: Algorithms are used to locate the saddle point on the potential energy surface that connects reactants and products. This point represents the transition state of the reaction.
Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is identified, an IRC calculation is performed to confirm that it correctly connects the desired reactants and products along the minimum energy path.
While no specific studies on this compound were found, related research on other acetophenone derivatives or sulfur-containing aromatic compounds often employs these techniques to understand reaction mechanisms. For instance, studies on Friedel-Crafts acylation, a common method for synthesizing acetophenones, could computationally explore the electrophilic attack on the aromatic ring and the role of the catalyst.
Calculation of Activation Barriers and Reaction Energetics
These values are typically calculated using various levels of theory and basis sets, with the choice depending on the desired accuracy and computational cost. For example, methods like B3LYP or M06-2X with basis sets such as 6-311+G(d,p) are frequently used for organic molecules.
Although no specific data tables for the reaction energetics of this compound could be generated due to the lack of available research, a hypothetical table for a generic reaction might look like this:
Table 1: Hypothetical Calculated Energies for a Reaction Involving this compound This table is for illustrative purposes only and does not represent actual calculated data for this compound.
| Species | Electronic Energy (Hartree) | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | -XXX.XXXXXX | 0.0 |
| Transition State | -XXX.YYYYYY | +25.0 |
In this hypothetical example, the activation barrier would be 25.0 kcal/mol, and the reaction would be exothermic by 15.0 kcal/mol.
Future computational research could provide valuable data on the specific reaction mechanisms and energetics of this compound, contributing to a deeper understanding of its chemical behavior.
Applications in Advanced Organic Synthesis and Materials Science
Strategic Building Block in Complex Organic Synthesis
3'-(Methylthio)acetophenone's utility as a foundational molecule stems from its capacity to participate in numerous reactions to form more complex structures. It is particularly valued in the construction of heterocyclic systems and as a component in condensation reactions.
The acetophenone (B1666503) moiety is a well-established synthon for creating a variety of heterocyclic rings, which are core components of many functional molecules. researchgate.net this compound serves as a valuable starting material for several classes of these compounds.
Pyrazoles: Pyrazole scaffolds are significant in medicinal chemistry. acs.org this compound can be used to synthesize substituted pyrazoles. A common method involves the condensation of the acetophenone with a hydrazine (B178648) derivative. ijprajournal.com For instance, reacting acetophenones with aryl hydrazones in the presence of an oxidizing system like DMSO/I₂/HCl can yield 3,5-diarylpyrazoles. acs.org Another approach involves the cyclocondensation of arylhydrazines with β-oxodithioesters, which can be derived from acetophenones, to produce regioselectively substituted methylthio-pyrazoles. acs.orgdergipark.org.tr
Isoxazoles: Isoxazoles are another class of heterocyclic compounds with notable biological activities. scispace.com Their synthesis can be achieved from this compound, typically through a chalcone (B49325) intermediate. The acetophenone is first condensed with an aldehyde to form an α,β-unsaturated ketone (chalcone). This intermediate then undergoes cyclization with hydroxylamine (B1172632) hydrochloride to yield the isoxazole (B147169) ring. scispace.comhumanjournals.com This two-step process is a versatile method for producing variously substituted isoxazoles. humanjournals.com
Thiazolopyridines: This fused heterocyclic system is present in many biologically active molecules. scispace.comrsc.org Highly functionalized thiazolo[3,2-a]pyridine derivatives can be synthesized using a one-pot, five-component cascade reaction that employs an acetophenone derivative, such as this compound, along with cyanoacetohydrazide, an aromatic aldehyde, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine (B1669678) hydrochloride. scispace.comrsc.orgresearchgate.net This efficient method builds the complex heterocyclic structure through a series of domino reactions. scispace.comrsc.org
| Starting Material | Reagents | Resulting Heterocycle |
| This compound | Aryl Hydrazone, DMSO, I₂, HCl | 3,5-Disubstituted Pyrazole |
| This compound | Aldehyde (to form chalcone), Hydroxylamine HCl | 3,5-Disubstituted Isoxazole |
| This compound | Cyanoacetohydrazide, Aldehyde, Nitroketene N,S-acetal, Cysteamine | Thiazolo[3,2-a]pyridine |
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of flavonoids and other heterocyclic compounds and possess their own spectrum of biological activities. chemrevlett.comnih.gov They are classically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an acetophenone and an aromatic aldehyde. nih.govscirp.org
In this context, this compound can react with a variety of substituted aromatic aldehydes to produce a corresponding series of chalcones. The presence of the methylthio group can influence the reactivity of the starting ketone and the properties of the resulting chalcone. These chalcones are key precursors for synthesizing pyrazolines and isoxazoles, as described previously. scispace.comhumanjournals.com The α,β-unsaturated ketone system in the chalcone is susceptible to cyclization reactions with appropriate binucleophilic reagents. scispace.com
Precursor for Diverse Heterocyclic Compounds (e.g., Pyrazoles, Isoxazoles, Thiazolopyridines)
Intermediate in the Synthesis of Pharmaceutically Relevant Molecules
The structural framework of methylthioacetophenone is found within several classes of therapeutic agents, making its isomers valuable intermediates in pharmaceutical development.
Isomers of methylthioacetophenone are recognized as key intermediates in the synthesis of certain NSAIDs. Notably, the related compound 4'-(Methylthio)acetophenone (B108920) is a crucial building block for producing Rofecoxib, a selective COX-2 inhibitor formerly used as an anti-inflammatory drug. sigmaaldrich.comchemicalbook.com The synthesis of Rofecoxib involves this key intermediate, highlighting the importance of the methylthioacetophenone scaffold in the development of anti-inflammatory agents. While this compound is not a direct precursor to Rofecoxib, its structural similarity to the 4'-isomer makes it a compound of significant interest for the synthesis of new, analogous molecules with potential anti-inflammatory properties.
Thromboxane (B8750289) is a lipid mediator involved in vasoconstriction and platelet aggregation, and its inhibition is a therapeutic strategy for cardiovascular diseases. smolecule.com Specific derivatives of methylthioacetophenone have been identified as potent inhibitors of thromboxane synthase. A key example is 2-(1-imidazolyl)-4'-(methylthio)acetophenone, a selective inhibitor of this enzyme. smolecule.com This molecule is synthesized from the 4'-isomer of methylthioacetophenone. The core structure is critical for its biological activity, suggesting that related compounds, including derivatives of this compound, could serve as a valuable scaffold for designing and developing novel thromboxane synthesis inhibitors.
Role in the Production of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Design and Application in Photoinitiator Systems for Polymerization
Photoinitiators are compounds that, upon absorption of light, generate reactive species (radicals or cations) that initiate polymerization. core.ac.uk Acetophenone derivatives are a well-known class of Type I photoinitiators, which undergo α-cleavage upon UV irradiation to form two radical fragments capable of starting a polymerization reaction. rsc.org
The compound 2-methyl-4′-(methylthio)-2-morpholinopropiophenone (MMMP), also known as Irgacure 907, is a highly efficient and widely used industrial photoinitiator. rsc.org This molecule contains the 4'-(methylthio)acetophenone chromophore, which is essential for its light-absorbing properties and subsequent radical generation. rsc.org The presence of the sulfur atom is known to influence the photophysical properties of the molecule.
While MMMP is based on the 4'-isomer, the this compound structure is of significant interest in the design of new photoinitiator systems. The position of the methylthio group on the aromatic ring (meta- vs. para-) can alter the compound's absorption spectrum, quantum yield, and the reactivity of the resulting radicals. Therefore, this compound serves as a fundamental structure for studying these relationships and for developing novel photoinitiators with tailored properties for specific applications in UV-curable coatings, inks, and adhesives. evitachem.com
Mechanism of Free Radical Photoinitiation
Acetophenone and its derivatives are well-established as Type I photoinitiators, which generate free radicals through a unimolecular bond cleavage process upon exposure to ultraviolet (UV) light. researchgate.net In this mechanism, the photoinitiator molecule absorbs a photon, promoting it to an excited singlet state, which then typically undergoes intersystem crossing to a more stable triplet state. kent.ac.uk For acetophenone-type initiators, the primary photochemical reaction is α-cleavage (Norrish Type I reaction).
In the case of a substituted acetophenone like this compound, the bond between the carbonyl group and the adjacent carbon atom is expected to break homolytically. This cleavage results in the formation of two distinct radical fragments. These highly reactive free radicals can then initiate the polymerization of monomers, such as acrylates, by attacking their double bonds and starting a chain reaction that leads to the formation of a polymer network. evitachem.com This rapid curing process is fundamental to technologies like UV-curable coatings, inks, and adhesives. evitachem.com
Efficiency and Kinetics in UV-Curable Polymer Systems
The efficiency and reaction kinetics of a photoinitiator in a UV-curable system are critical for industrial applications. kent.ac.uk Several factors determine the performance of an acetophenone-based initiator:
Spectral Overlap : For efficient initiation, the UV absorption spectrum of the photoinitiator must overlap with the emission spectrum of the UV light source, typically a medium-pressure mercury lamp. sigmaaldrich.commdpi.com
Radical Reactivity : The reactivity of the generated radicals towards the monomer determines the rate of polymerization. mdpi.com
Oxygen Inhibition : Free radical polymerization is often inhibited by atmospheric oxygen, which can scavenge the initiating radicals. The presence of amine synergists can help mitigate this effect. kent.ac.uk
The kinetics of UV curing can be monitored in real-time by techniques such as real-time infrared spectroscopy (RTIR), which tracks the disappearance of the monomer's reactive functional groups (e.g., acrylate (B77674) double bonds). kent.ac.uk
Table 1: General Characteristics of Acetophenone-Type Photoinitiators
| Characteristic | Description | Relevance |
|---|---|---|
| Initiation Type | Type I (Cleavage) | Undergoes unimolecular bond scission to form free radicals directly. researchgate.net |
| Primary Mechanism | α-Cleavage (Norrish Type I) | The bond between the carbonyl and alpha-carbon breaks upon UV exposure. |
| Radical Species | Forms two different radical fragments per molecule. | Both fragments can potentially initiate polymerization. |
| Curing Speed | Generally provides rapid curing. | Essential for high-speed industrial applications like printing and coating. evitachem.com |
| Oxygen Inhibition | Susceptible to inhibition by atmospheric oxygen. kent.ac.uk | May require inert atmosphere or amine synergists for efficient surface cure. kent.ac.uk |
Utilization in Ligand Design for Coordination Chemistry
The thioether and carbonyl groups in this compound provide potential coordination sites, making it and its derivatives attractive for the design of novel ligands for organometallic chemistry. science.gov
Synthesis of Organometallic Complexes
Derivatives of methylthioacetophenone can be used to synthesize stable coordination compounds. rsc.org A common strategy involves converting the acetophenone into a β-ketoenolate ligand, which is a versatile chelator for a variety of metal ions. For example, research on the related isomer, 4'-(methylthio)acetophenone, has demonstrated a clear pathway to forming such complexes. The process involves the enolisation of the acetophenone, followed by a Claisen cross-condensation reaction. rsc.org
This β-ketoenolate ligand can then be deprotonated and reacted with various metal precursors to yield stable organometallic complexes. rsc.org This method has been successfully used to synthesize complexes with rhodium and ruthenium. rsc.org
Table 2: Example of Organometallic Complexes Synthesized from a Methylthioacetophenone Derivative
| Precursor | Metal Source | Resulting Complex | Reference |
|---|---|---|---|
| SMe-H (β-ketoenol ligand from 4'-(methylthio)acetophenone) | {(COD)Rh(μ-Cl)}₂ | SMe-RhCOD | rsc.org |
Catalytic Performance in Organic Transformations
Organometallic complexes derived from ligands containing sulfur donors, such as the thioether in this compound, are investigated for their catalytic activity. Ruthenium complexes, in particular, are known to catalyze a wide range of organic transformations, including hydrogenation, transfer hydrogenation, and C-N bond formation. researchgate.netscience.gov For instance, ruthenium complexes featuring O, N, S donor ligands have demonstrated catalytic activity in the hydrogenation of acetophenone. researchgate.net
Furthermore, the this compound molecule itself can act as a substrate in catalytic reactions. Studies have shown that substrates like 4'-(methylthio)acetophenone can be oxidized with high chemoselectivity to the corresponding sulfoxide (B87167) using cobalt(II) complexes as catalysts, leaving other functional groups like aldehydes untouched. conicet.gov.ar This highlights the potential for selective transformations involving the sulfur atom within this class of molecules.
Development of Functional Materials and Optoelectronic Applications
The pursuit of new materials for optical and electronic applications is a major driver of modern chemistry research. Molecules with specific electronic properties are sought for applications in fields like optoelectronics.
Exploration of Nonlinear Optical (NLO) Properties
Materials with significant nonlinear optical (NLO) properties are crucial for technologies such as frequency conversion, optical signal processing, and photonics. acrhem.orgacs.org A key design principle for organic NLO molecules is the creation of a donor-π-acceptor (D-π-A) system, where an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge. acs.org This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is a primary source of NLO response. acs.org
This compound fits this molecular blueprint, with the methylthio group acting as an electron donor and the acetyl group as an electron acceptor, connected by the phenyl ring. While direct NLO data for the 3'-isomer is not widely reported, studies on closely related compounds underscore the potential of this structural motif. A notable example is the NLO crystal 1-[4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)phenyl]ethanone (MMP), which incorporates the key methylsulfanylphenyl and ethanone (B97240) moieties. acrhem.org This material was found to exhibit a second-harmonic generation (SHG) efficiency 4.13 times greater than that of urea, a standard reference material for NLO measurements. acrhem.org Such findings suggest that derivatives of methylthioacetophenone are promising candidates for the development of new NLO materials. acrhem.orgacs.org
Table 3: Properties of the NLO Crystal MMP, a Derivative Containing Methylthio and Acetophenone Moieties
| Property | Value | Reference |
|---|---|---|
| Compound Name | 1-[4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)phenyl]ethanone (MMP) | acrhem.org |
| Crystal System | Monoclinic (Non-centrosymmetric) | acrhem.org |
| Thermal Stability | Stable up to 300 °C | acrhem.org |
| Optical Transparency | 400–1100 nm | acrhem.org |
| SHG Efficiency | 4.13 times that of Urea | acrhem.org |
| Laser Damage Threshold | 4.26 GW/cm² | acrhem.org |
Integration of this compound into Organic Electronic Devices: A Review of Current Research
The field of organic electronics, which utilizes carbon-based materials in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), is driven by the continuous development of novel materials with tailored properties. Small organic molecules serve as fundamental building blocks for larger, functional materials such as polymers, dendrimers, and specialized emitters or hosts used in these devices. iupac.orgnorthwestern.eduossila.com Among the vast array of potential precursors, acetophenone derivatives are frequently explored for the synthesis of more complex, photoactive molecules. science.govwisdomlib.org
While this compound is a known compound, its direct integration and documented performance in organic electronic devices are not extensively reported in publicly available scientific literature. Its primary applications have been established in other fields, such as pharmaceutical and fragrance synthesis. However, the potential for its use in materials science can be inferred from research on structurally related compounds.
The presence of the methylthio (-SCH₃) group, a sulfur-containing moiety, is of interest for electronic materials. Sulfur atoms can influence the electronic properties of a molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for charge injection and transport in electronic devices. researchgate.net For instance, the isomeric compound, 4'-(Methylthio)acetophenone, has been noted in the context of being an organic building block. sigmaaldrich.com Furthermore, thiophene, another sulfur-containing heterocycle, and its derivatives are widely used and investigated in conducting polymers for electronic applications. researchgate.net
The typical pathway for a molecule like this compound to be integrated into organic electronics would be to serve as a precursor or synthon. Its ketone functional group is reactive and can participate in various condensation reactions, such as the Claisen-Schmidt condensation, to form chalcones. chemrevlett.com Chalcones are α,β-unsaturated ketones that form a larger π-conjugated system and can exhibit interesting photophysical properties, making them candidates for further study in electronic materials. science.govchemrevlett.com
Despite this potential, detailed research findings—including data on synthesis of specific polymers or functional materials derived from this compound and their subsequent performance metrics in electronic devices—are not available. Theoretical studies calculating its specific electronic properties, such as charge mobility or energy levels in the context of device performance, are also not present in the surveyed literature. aps.orgaps.org Therefore, while the molecular structure of this compound contains features that are relevant to the design of organic electronic materials, its specific application and integration remain a subject for future research.
Data Tables
As there is no specific data in the search results regarding the integration of this compound in organic electronic devices, no data table can be generated.
Future Research Directions and Emerging Opportunities
Sustainable and Green Synthesis of 3'-(Methylthio)acetophenone
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For this compound and its isomers, research is increasingly focused on green chemistry principles to minimize hazardous waste and energy consumption. longdom.org
Key areas of future research in sustainable synthesis include:
Heterogeneous Catalysis: Traditional syntheses, such as Friedel-Crafts acylation, often rely on homogeneous catalysts that are difficult to separate from the reaction mixture and generate significant waste. researchgate.net Future work will likely focus on the development and optimization of solid acid catalysts, such as clays (B1170129) and resins (e.g., Amberlyst-15), which can be easily recovered and reused. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation offers a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. researchgate.netrasayanjournal.co.in Exploring microwave-assisted protocols for the synthesis of this compound could provide a more energy-efficient and rapid alternative to conventional heating methods. researchgate.net
Solvent-Free and Alternative Solvents: The use of volatile and toxic organic solvents is a major environmental concern. Research into solvent-free reaction conditions or the use of greener solvents like ionic liquids or water is a promising direction. longdom.org For instance, the oxidation of related methylthio-substituted compounds has been successfully carried out using greener oxidants like oxygen from the air in conjunction with non-contaminating metal catalysts. conicet.gov.ar
Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers high selectivity and mild reaction conditions. longdom.org Investigating enzymatic routes for the synthesis of this compound could lead to highly sustainable and efficient processes.
Exploration of Novel Reactivity and Uncharted Chemical Transformations
The unique combination of a ketone and a methylthio group in this compound provides a rich landscape for exploring novel chemical reactions and transformations.
Future research in this area could focus on:
Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules from three or more starting materials in a single step, adhering to the principles of green chemistry by minimizing intermediate isolation steps. researchgate.net this compound can serve as a valuable building block in MCRs to generate highly functionalized and structurally diverse heterocyclic compounds, such as thiazolo[3,2-a]pyridines. rsc.orgscispace.com
C-H Activation: Direct functionalization of carbon-hydrogen bonds is a rapidly evolving field in organic synthesis. Developing new methods for the selective C-H activation of the aromatic ring or the methyl group of this compound could open up new pathways to novel derivatives. smolecule.com
Photocatalysis: Visible-light photocatalysis has emerged as a powerful and sustainable tool for promoting a wide range of organic transformations under mild conditions. thieme-connect.com Investigating the photochemical reactivity of this compound could lead to the discovery of new reaction pathways and the synthesis of unique molecular architectures. thieme-connect.com For example, visible-light-driven reactions of acetophenones with dimethyl sulfoxide (B87167) (DMSO) have been shown to produce methylthio-substituted enediones. thieme-connect.com
Domino Reactions: Designing domino reaction sequences, where multiple bond-forming events occur in a single pot, is an elegant strategy for increasing synthetic efficiency. The functional groups in this compound make it an ideal candidate for designing novel domino reactions to access complex molecular scaffolds. scispace.com
Integration into Advanced Functional Materials for Cutting-Edge Applications
The structural features of this compound and its derivatives make them promising candidates for incorporation into advanced functional materials.
Emerging opportunities in this domain include:
Polymer Science: Acetophenone (B1666503) derivatives are known to function as photoinitiators in UV-curable polymer systems. Further research could explore the potential of this compound and its analogs as efficient photoinitiators for applications in coatings, adhesives, and biomedical materials.
Luminescent Materials: The aromatic nature of the compound suggests potential for applications in light-emitting materials. By incorporating it into larger conjugated systems or metal complexes, it may be possible to develop new materials with interesting photophysical properties for use in organic light-emitting diodes (OLEDs) or sensors. rsc.org
Stimuli-Responsive Materials: The thioether group in this compound can be oxidized to sulfoxide and sulfone, which can alter the electronic and physical properties of the molecule. google.com This reversible oxidation could be exploited to create materials that respond to chemical or electrical stimuli.
Interdisciplinary Research Synergies with Other Scientific Domains
The unique properties of this compound create opportunities for synergistic research across different scientific disciplines. interdisciplinarystudies.org
Potential areas for interdisciplinary collaboration include:
Medicinal Chemistry: Acetophenone derivatives are common structural motifs in many pharmaceuticals and serve as important intermediates in drug synthesis. acs.orgnih.gov The 3'-(methylthio) group could be explored for its potential to modulate the biological activity of known pharmacophores. For instance, derivatives of acetophenone are used in the synthesis of drugs like zolpidem and oxiconazole. acs.org
Materials Science and Nanoscience: The integration of this compound-based ligands with metal ions could lead to the formation of novel coordination polymers and metal-organic frameworks (MOFs). rsc.org These materials could have applications in catalysis, gas storage, and separation technologies.
Forensic Science: Interestingly, a related compound, 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone, has been identified as a novel psychoactive substance, highlighting a potential, albeit illicit, intersection with forensic science.
Computational Design and Discovery of Next-Generation Analogues and Derivatives
Computational chemistry and in silico methods are revolutionizing the process of drug discovery and materials design. nih.gov
Future research leveraging computational tools could involve:
Virtual Screening and Molecular Docking: Computational techniques such as molecular docking can be used to predict the binding affinity of this compound derivatives to specific biological targets, such as enzymes or receptors. nih.gov This can help in identifying promising candidates for further experimental investigation in drug discovery programs.
Structure-Based Drug Design: By understanding the three-dimensional structure of a biological target, new analogues of this compound can be designed to have improved potency and selectivity. nih.gov
Predictive Modeling of Material Properties: Computational models can be developed to predict the electronic, optical, and mechanical properties of materials incorporating this compound derivatives. This can guide the rational design of new functional materials with desired characteristics.
Q & A
Q. What are the recommended methods for synthesizing 3'-(Methylthio)acetophenone in a laboratory setting?
The synthesis of this compound typically employs Friedel-Crafts acylation using thioanisole and acetylating agents. A validated approach involves solid acid catalysts (e.g., zeolites or acidic resins) to enhance regioselectivity and reduce by-products. For example, experimental protocols suggest reacting thioanisole with acetyl chloride in the presence of a solid acid catalyst under anhydrous conditions, followed by purification via column chromatography . This method avoids traditional Lewis acids like AlCl₃, minimizing environmental and safety risks.
Q. How can researchers ensure the purity of this compound, and what analytical techniques are most effective?
Purity validation requires a combination of analytical methods:
- Gas Chromatography-Mass Spectrometry (GC-MS) to confirm molecular weight and detect volatile impurities.
- High-Performance Liquid Chromatography (HPLC) with UV detection for quantifying non-volatile contaminants.
- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to verify structural integrity and identify regioisomeric by-products .
Commercial suppliers typically provide ≥97% purity, but batch-specific certificates of analysis (CoA) should be reviewed for trace solvent residues (e.g., toluene or acetic acid) .
Q. What are the critical safety considerations when handling this compound in laboratory environments?
- Personal Protective Equipment (PPE): Wear nitrile gloves, N95 masks, and chemical goggles to avoid skin/eye contact and inhalation of dust .
- Ventilation: Use fume hoods for synthesis and purification steps due to potential vapor release.
- Storage: Keep in airtight containers away from oxidizers and moisture to prevent decomposition.
- Emergency Protocols: Immediate rinsing with water for skin/eye exposure and access to emergency showers .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for Friedel-Crafts synthesis of this compound to minimize by-products?
Key optimization parameters include:
- Catalyst Selection: Solid acids like sulfonated graphene oxide improve yield (up to 85%) compared to homogeneous catalysts .
- Solvent Choice: Non-polar solvents (e.g., dichloromethane) reduce side reactions like over-acylation.
- Temperature Control: Maintaining 0–5°C during acetyl chloride addition suppresses polymerization of thioanisole .
Post-reaction, quenching with ice-cold water and neutralization with NaHCO₃ enhances isolation efficiency.
Q. What strategies are recommended for resolving discrepancies in reported physicochemical properties of this compound across different studies?
Discrepancies in properties (e.g., melting point, solubility) often arise from impurities or measurement variability. Researchers should:
- Cross-reference NIST Standard Reference Data for validated thermodynamic properties .
- Perform differential scanning calorimetry (DSC) to accurately determine melting ranges.
- Use deuterated analogs (e.g., 3′-Methoxyacetophenone-d₄) as internal standards in spectroscopic analyses to confirm batch consistency .
Q. In mechanistic studies of this compound, how can isotopic labeling (e.g., deuterated analogs) be employed to track metabolic or reaction pathways?
Deuterated derivatives (e.g., 3′-(Methylthio)acetophenone-d₃) enable tracing via:
- Mass Spectrometry: Monitoring isotopic patterns to identify metabolic intermediates in biological systems.
- Kinetic Isotope Effects (KIE): Studying reaction mechanisms by comparing rates of deuterated vs. non-deuterated compounds .
Synthetic routes for deuterated analogs often involve deuterium oxide (D₂O) exchange or labeled precursors in Friedel-Crafts reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
